molecular formula C21H33IO2 B1232007 15-(2-Iodophenyl)pentadecanoic acid CAS No. 74674-85-4

15-(2-Iodophenyl)pentadecanoic acid

Cat. No.: B1232007
CAS No.: 74674-85-4
M. Wt: 444.4 g/mol
InChI Key: IBPKEXDFQZNTHQ-UHFFFAOYSA-N
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Description

15-(2-Iodophenyl)pentadecanoic acid is a radioiodinatable fatty acid analog developed for probing cardiac metabolism in research settings. The myocardium primarily relies on fatty acid beta-oxidation for energy, and the metabolic fate of this compound provides critical insights into these pathways . After cellular uptake, it undergoes partial beta-oxidation, and the kinetics of its retention and washout from heart muscle tissue can be used to trace general pathways of cardiac lipid metabolism . Its structural design allows it to be incorporated into complex lipids, similar to natural fatty acids, while its catabolites are subsequently cleared from the tissue . Research with related iodophenylpentadecanoic acid analogs highlights their utility in single-photon emission computed tomography (SPECT) to investigate alterations in fatty acid utilization in conditions such as ischemia, where the heart shifts to glucose metabolism . This compound is intended for research applications only and is not for use in diagnostic or therapeutic procedures.

Properties

CAS No.

74674-85-4

Molecular Formula

C21H33IO2

Molecular Weight

444.4 g/mol

IUPAC Name

15-(2-iodophenyl)pentadecanoic acid

InChI

InChI=1S/C21H33IO2/c22-20-17-14-13-16-19(20)15-11-9-7-5-3-1-2-4-6-8-10-12-18-21(23)24/h13-14,16-17H,1-12,15,18H2,(H,23,24)

InChI Key

IBPKEXDFQZNTHQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CCCCCCCCCCCCCCC(=O)O)I

Canonical SMILES

C1=CC=C(C(=C1)CCCCCCCCCCCCCCC(=O)O)I

Synonyms

15-(2-iodophenyl)pentadecanoic acid
omega-(2-iodophenyl)pentadecanoic acid
omega-(2-iodophenyl)pentadecanoic acid, 123I-labeled cpd
omega-(2-iodophenyl)pentadecanoic acid, 14C,131I-labeled cpd
ortho-PPA

Origin of Product

United States

Comparison with Similar Compounds

15-(p-Iodophenyl)pentadecanoic Acid (IPP)

  • Structural Difference : IPP lacks the 3-methyl branch present in IPPA.
  • Pharmacokinetics : IPP shows rapid myocardial uptake (4.37% ID/g at 120 minutes in rats) but faster clearance than dimethyl-branched analogs like DMIPP .
  • Clinical Use : Primarily used in early SPECT studies but replaced by branched-chain derivatives due to suboptimal retention .

15-(p-Iodophenyl)-3-R,S-methylpentadecanoic Acid (BMIPP)

  • Structural Difference : A 3-methyl branch inhibits β-oxidation, prolonging myocardial retention .
  • Pharmacokinetics : BMIPP exhibits higher heart-to-blood ratios (e.g., 12:1 at 60 minutes) compared to IPPA, making it superior for SPECT imaging .
  • Metabolism : Reduced oxidation leads to prolonged retention in lipid pools, ideal for detecting ischemic myocardium .

15-(p-Iodophenyl)-3,3-dimethylpentadecanoic Acid (DMIPP)

  • Structural Difference : Dimethyl branching at the β-position further impedes β-oxidation .
  • Pharmacokinetics : DMIPP demonstrates the highest myocardial retention among iodinated analogs (4.79% ID/g at 60 minutes) and superior heart-to-blood ratios (13:1 at 120 minutes) .
  • Clinical Relevance : Preferred for assessing regional fatty acid uptake in conditions like heart failure .

15-(p-Bromophenyl)pentadecanoic Acid (BPPA)

  • Structural Difference : Bromine replaces iodine, enabling positron emission tomography (PET) via Br-75 labeling .
  • Pharmacokinetics : BPPA shows delayed clearance due to lipophilic catabolites, but its complex metabolism complicates quantitative analysis .

Radiolabeled Derivatives for PET Imaging

15-(4-(2-[18F]Fluoroethoxy)phenyl)pentadecanoic Acid ([18F]7)

  • Structural Difference : A 2-fluoroethoxy group replaces the para-iodine in IPPA .
  • Pharmacokinetics : Slower early clearance (0.17 ± 0.01 min⁻¹ vs. 0.30 ± 0.02 min⁻¹ for [11C]palmitate) and higher late-phase retention (0.0030 ± 0.0005 min⁻¹ vs. 0.0006 ± 0.00013 min⁻¹) .
  • Imaging Performance : Provides clearer myocardial PET images than [11C]palmitate due to prolonged retention and high specific activity (>2,000 Ci/mmol) .

[11C]-Labeled 15-(4-Methylphenyl)pentadecanoic Acid (MePPA)

  • Structural Difference : A methyl group replaces iodine, mimicking IPPA’s steric and lipophilic properties .
  • Utility : Suitable for PET imaging without iodine’s radiolytic challenges, though less metabolically stable than IPPA derivatives .

Key Comparative Data

Compound Myocardial Uptake (%ID/g at 5 min) Heart-to-Blood Ratio (60 min) Clearance Rate (min⁻¹) Imaging Modality
IPPA 4.4 12:1 0.30 ± 0.02 SPECT
BMIPP 4.67 12:1 0.15 ± 0.01 SPECT
DMIPP 4.79 13:1 0.10 ± 0.01 SPECT
[18F]7 1.94 12:1 0.17 ± 0.01 PET
[11C]Palmitate 2.8 8:1 0.30 ± 0.02 PET

Metabolic and Functional Insights

  • IPPA vs. Natural Fatty Acids: IPPA’s turnover correlates with [1-14C]palmitic acid in tissues, tracing both oxidation and storage pathways . However, its deiodination products complicate quantitative analysis compared to non-iodinated tracers .
  • Branching Effects : Methyl or dimethyl branching (BMIPP, DMIPP) reduces β-oxidation, enhancing myocardial retention and imaging sensitivity .
  • PET vs. SPECT Tracers : [18F]7 and BPPA offer PET compatibility but differ in metabolic stability; [18F]7’s slower clearance improves imaging resolution .

Preparation Methods

Synthesis of 15-(2-Bromophenyl)pentadecanoic Acid

The preparation begins with the synthesis of the brominated precursor. A representative route involves:

  • Alkyne Coupling : Reacting 2-bromophenylacetylene with 1,12-dodecanediol under Sonogashira conditions to form a 14-carbon alkyne intermediate.

  • Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) reduces the alkyne to a single bond, yielding 15-(2-bromophenyl)tetradecane.

  • Chain Elongation : A Kolbe electrolysis or Wittig reaction extends the chain to 15 carbons, followed by hydrolysis to the carboxylic acid.

Key Data :

  • Yield for alkyne coupling: ~75%

  • Hydrogenation efficiency: >90%

Iodine-Bromine Exchange

The bromine atom is replaced via Ullmann-type coupling using CuI as a catalyst:

15-(2-Bromophenyl)pentadecanoic acid+NaICuI, DMF, 110°C15-(2-Iodophenyl)pentadecanoic acid\text{15-(2-Bromophenyl)pentadecanoic acid} + \text{NaI} \xrightarrow{\text{CuI, DMF, 110°C}} \text{this compound}

Optimized Conditions :

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 110°C

  • Reaction Time: 24 hours

  • Yield: 60–70% (estimated from analogous para-substitution reactions)

Method 2: Stannylated Intermediate and Iododestannylation

Preparation of 15-(2-Tributylstannylphenyl)pentadecanoic Acid

This route leverages organotin chemistry for regioselective iodination:

  • Lithiation and Stannylation : Treating 2-bromophenylpentadecanoic acid with n-BuLi generates a lithiated intermediate, which reacts with tributyltin chloride to form the stannylated derivative.

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the stannane.

Radioiodination

The stannane undergoes iododestannylation using Na[123/131I]I and chloramine-T:

Stannylated precursor+Na123IChloramine-T15-(2-123I-iodophenyl)pentadecanoic acid\text{Stannylated precursor} + \text{Na}^{123}\text{I} \xrightarrow{\text{Chloramine-T}} \text{15-(2-}^{123}\text{I}\text{-iodophenyl)pentadecanoic acid}

Performance Metrics :

  • Radiochemical Yield: 74–80%

  • Specific Activity: 8.45 mCi/mmol

Method 3: Direct Electrophilic Iodination

Challenges in Ortho-Directing Groups

Direct iodination of 15-phenylpentadecanoic acid requires a directing group to favor ortho substitution. Nitro (-NO₂) or methoxy (-OMe) groups temporarily installed on the phenyl ring can guide iodination:

  • Nitration : Treat 15-phenylpentadecanoic acid with HNO₃/H₂SO₄ to introduce a nitro group at the para position, which directs subsequent iodination to the ortho site.

  • Iodination : Electrophilic attack using ICl in acetic acid:

15-(4-Nitrophenyl)pentadecanoic acid+ICl15-(2-Iodo-4-nitrophenyl)pentadecanoic acid\text{15-(4-Nitrophenyl)pentadecanoic acid} + \text{ICl} \rightarrow \text{15-(2-Iodo-4-nitrophenyl)pentadecanoic acid}

  • Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) removes the nitro group.

Limitations :

  • Multiple steps reduce overall yield (~40%).

  • Competing para iodination may occur without rigorous temperature control.

Comparative Analysis of Methods

Method Key Steps Yield Regioselectivity Complexity
Bromine-Iodine ExchangeUllmann coupling, 2 steps60–70%ModerateLow
Stannylation-IodinationOrganotin synthesis, 3 steps70–80%HighModerate
Direct ElectrophilicNitration/iodination/reduction, 4 steps40–50%LowHigh

Critical Considerations for Scale-Up

  • Purification Challenges : The long alkyl chain necessitates recrystallization from acetonitrile or ethanol.

  • Radiolabeling : For radiopharmaceutical applications, Method 2 offers superior specific activity but requires specialized facilities.

  • Cost Efficiency : Ullmann coupling (Method 1) uses inexpensive CuI, whereas stannylated precursors (Method 2) involve costly tributyltin reagents .

Q & A

Q. How does the introduction of an iodophenyl group at the ω-position alter the metabolic behavior of pentadecanoic acid in myocardial tissue?

  • Methodological Answer : Comparative studies using radiolabeled analogs (e.g., ¹²³I or ¹⁸F isotopes) can assess metabolic pathways. For example, in vitro assays (e.g., isolated cardiomyocyte uptake) and in vivo imaging (SPECT/PET) can quantify myocardial retention. A study using ¹²³I-labeled phenylpentadecanoic acid demonstrated correlations with ¹⁸F-FDG uptake under ischemic conditions, suggesting altered β-oxidation dynamics .
  • Key Parameters :
Assay TypeMetricsAdvantagesLimitations
In vitroCellular uptake rate, β-oxidation efficiencyControlled environmentLimited physiological relevance
In vivoMyocardial retention time, imaging signal-to-noise ratioReal-time metabolic trackingRequires radiolabeling expertise

Q. What analytical techniques are recommended for characterizing 15-(2-Iodophenyl)pentadecanoic acid purity and structural integrity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis detection (λ = 254 nm) is standard for purity assessment. Nuclear magnetic resonance (¹H/¹³C NMR) confirms structural integrity, particularly the iodophenyl substitution. Mass spectrometry (MS) validates molecular weight, with electrospray ionization (ESI) preferred for non-volatile derivatives. For radiochemical purity, gamma counting or radio-TLC is essential for radiolabeled analogs .

Advanced Research Questions

Q. How can radiolabeling efficiency of this compound with iodine-123 be optimized for SPECT imaging without compromising bioactivity?

  • Methodological Answer : Use isotopic exchange reactions under mild conditions (e.g., Cu(I)-catalyzed iododeboronation or nucleophilic substitution). Purification via solid-phase extraction (C18 cartridges) or semi-preparative HPLC ensures radiochemical purity >95%. Stability studies in serum (37°C, 4 hours) should confirm minimal deiodination. A reported protocol for ¹⁸F-labeled analogs achieved 85% yield using similar methods .
  • Optimization Checklist :
  • Reaction temperature: 80–100°C
  • Catalyst: Cu(OTf)₂ or Pd(0) complexes
  • Purification: Gradient elution (ACN:H₂O, 0.1% TFA)

Q. What experimental strategies reconcile discrepancies between in vitro fatty acid uptake assays and in vivo imaging results for this compound?

  • Methodological Answer : Discrepancies often arise from differences in tracer kinetics (e.g., plasma protein binding, cellular efflux). To address this:

Calibrate in vitro models : Use perfused heart preparations instead of isolated cells to mimic blood flow dynamics.

Quantify free vs. protein-bound tracer : Equilibrium dialysis (vs. albumin) identifies binding affinity, which impacts bioavailability.

Validate with dual-isotope imaging : Co-administer ¹²³I-labeled tracer with ¹⁸F-FDG to correlate retention with glucose metabolism under ischemic conditions .

Q. How do structural modifications at the phenyl ring (e.g., halogen substitution) influence the pharmacokinetics of this compound?

  • Methodological Answer : Substituent effects can be systematically tested using analogs with Cl, Br, or F at the 2-position. Lipophilicity (logP) and plasma clearance rates are critical metrics:
  • Lipophilicity : Measure via shake-flask method (octanol:water partitioning). Higher logP correlates with prolonged myocardial retention but risks hepatobiliary excretion.
  • Clearance : Pharmacokinetic modeling (e.g., two-compartment model) using blood samples (0–60 minutes post-injection). A study showed 2-iodo derivatives exhibit 20% slower clearance than 4-fluoro analogs .

Methodological Frameworks for Experimental Design

Q. What frameworks guide hypothesis-driven research using this compound in metabolic studies?

  • Answer : Apply the PICO framework :
  • Population : Ischemic myocardium (animal models/human tissue)
  • Intervention : Tracer administration (dose: 1–5 MBq/kg)
  • Comparison : Baseline vs. ischemic conditions
  • Outcome : Retention time, correlation with ATP depletion
    Additionally, the FINER criteria ensure feasibility and novelty. For example, a novel hypothesis might explore tracer retention in diabetic cardiomyopathy models .

Safety and Handling Protocols

Q. What safety precautions are critical when handling iodinated derivatives like this compound?

  • Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, safety goggles.
  • Ventilation : Use fume hoods for weighing/purification to avoid inhalation (H335 hazard) .
  • Waste Disposal : Segregate halogenated waste (EPA/DOT Class 9) for incineration.
  • Emergency Procedures : For skin contact, rinse with 1% sodium thiosulfate to reduce iodine absorption .

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